molecular formula C18H22N4O4 B2872922 N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 877631-03-3

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No. B2872922
CAS RN: 877631-03-3
M. Wt: 358.398
InChI Key: MAIFMZDPKWIUJV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a morpholine ring (a six-membered ring with four carbon atoms, one oxygen, and one nitrogen), and a pyridine ring (a six-membered aromatic ring with five carbon atoms and one nitrogen) .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, N-(pyridin-2-yl)furan-2-carboxamide was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .

Scientific Research Applications

Ligand Efficiency in Catalysis

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide has been highlighted for its efficiency as a ligand in copper-catalyzed coupling reactions. Bhunia et al. (2017) demonstrate its utility in enhancing the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. The study emphasizes the ligand's ability to facilitate a broad range of coupling reactions at low catalyst loadings and relatively low temperatures, showcasing its potential in synthesizing pharmaceutically important building blocks (Bhunia, S. V. Kumar, & D. Ma, 2017).

Role in Corrosion Inhibition

Although not directly mentioning the specific compound, related research into cadmium(II) Schiff base complexes, which share a similar structural motif, indicates the broader potential of such ligands in corrosion inhibition. Das et al. (2017) synthesized complexes that showed promising results in protecting mild steel surfaces against corrosion, hinting at the potential application of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide in materials science and engineering (Das et al., 2017).

Photodynamic Therapy Applications

Further extending its potential applications, Zhu et al. (2019) explored the formation of an iron(III) complex with a nitrogen heterocycle ligand, demonstrating its effectiveness in photodynamic therapy (PDT) for breast cancer. While this study does not directly involve N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide, it underscores the relevance of structurally complex ligands in developing therapeutic agents (Zhu et al., 2019).

NMR Studies and Complexation Behavior

Rezaeivala et al. (2021) conducted NMR studies on morpholine-based ligands, offering insights into the complexation behavior and stability constants with various metal ions. This research provides a foundation for understanding how N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(pyridin-2-ylmethyl)oxalamide might interact in different chemical environments, highlighting its potential for selective metal ion separation and recovery (Rezaeivala, M. H. Zebarjadian, & K. Sayın, 2021).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c23-17(20-12-14-4-1-2-6-19-14)18(24)21-13-15(16-5-3-9-26-16)22-7-10-25-11-8-22/h1-6,9,15H,7-8,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFMZDPKWIUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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